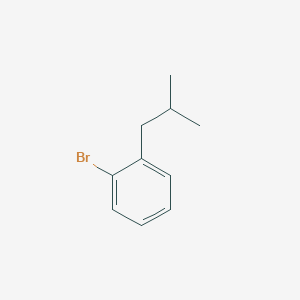

1-Bromo-2-isobutylbenzene

Overview

Description

1-Bromo-2-isobutylbenzene is a chemical compound with the molecular formula C10H13Br and a molecular weight of 213.11 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-Bromo-2-isobutylbenzene can be achieved from 1-Bromo-2-(2-methyl-propenyl)-benzene . The reaction conditions involve the use of platinum(IV) oxide and hydrogen in ethanol at 20°C under 760.051 Torr for 3 hours .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-isobutylbenzene consists of a benzene ring with a bromine atom and an isobutyl group attached to it . The exact 3D structure can be obtained from a .mol file .Chemical Reactions Analysis

1-Bromo-2-isobutylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

1-Bromo-2-isobutylbenzene has a melting point of -47.30 °C and a predicted boiling point of 233.0±9.0 °C . It has a density of 1.2476 g/cm3 .Scientific Research Applications

Synthesis and Intermediate Use

1-Bromo-2-isobutylbenzene is utilized as an intermediate in the synthesis of various chemicals. For example, it is used in the synthesis of 1-bromo-2,4-dinitrobenzene, a compound involved in producing medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This synthesis achieves a high yield and purity, demonstrating the compound's efficiency in chemical production processes (Xuan et al., 2010).

Catalytic Activity in Organic Synthesis

The compound is also important in catalyzing organic reactions. It's been used in the Heck arylation of ethylene, where it assists in producing intermediates for the synthesis of anti-inflammatory drugs like Naproxen. This process showcases its role in facilitating efficient chemical reactions (Atla et al., 2009).

Material Separation and Sorting

In material science, 1-Bromo-2-isobutylbenzene plays a role in the separation of haloalkane isomers. This application is crucial in industrial processes where the separation of isomers with near-perfect selectivity is desired. The compound contributes to the development of solid supramolecular adsorption materials, offering solutions for distillation-free separation strategies (Wu et al., 2022).

Synthesis of Bioactive Compounds

It's involved in the synthesis of bioactive compounds like 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in producing drugs like febuxostat. The efficient synthetic methods established for these compounds highlight its role in pharmaceutical manufacturing (Wang et al., 2016).

Mechanism of Action

The mechanism of action for 1-Bromo-2-isobutylbenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

Future Directions

properties

IUPAC Name |

1-bromo-2-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLGKFRJIWWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593585 | |

| Record name | 1-Bromo-2-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-isobutylbenzene | |

CAS RN |

80304-54-7 | |

| Record name | 1-Bromo-2-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B1628522.png)

![N-[2-(2-Fluorophenyl)acetyl]-isoleucine](/img/structure/B1628523.png)

![[(2R,3R,4R)-3-Acetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B1628526.png)

![2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B1628535.png)

![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)

![3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1628541.png)

![5-Fluoro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1628544.png)